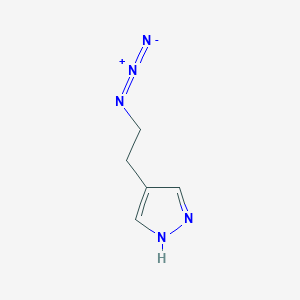
4-(2-Azidoethyl)-1h-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Azidoethyl)-1h-pyrazole is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are widely used in organic synthesis, particularly in click chemistry. The compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, and an azidoethyl group attached to the ring. This unique structure makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethyl)-1h-pyrazole typically involves the N-alkylation of pyrazole with an azidoethyl halide. One common method is the reaction of pyrazole with 2-azidoethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(2-Azidoethyl)-1h-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide and alkyl halides are commonly used.
Cycloaddition: Copper(I) catalysts are often employed in click reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Major Products Formed
Triazoles: Formed through cycloaddition reactions with alkynes.
Amines: Formed through the reduction of the azido group.
Scientific Research Applications
4-(2-Azidoethyl)-1h-pyrazole has several applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(2-Azidoethyl)-1h-pyrazole primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it useful in various applications, including bioconjugation and material science . The pyrazole ring itself can also participate in various interactions, contributing to the compound’s overall reactivity and functionality.
Comparison with Similar Compounds
Similar Compounds
1-(2-Azidoethyl)-imidazole: Similar structure with an imidazole ring instead of a pyrazole ring.
1-(2-Azidoethyl)-1,2,3-triazole: Contains a triazole ring instead of a pyrazole ring.
1-(2-Azidoethyl)-1,2,4-triazole: Another triazole variant with a different nitrogen arrangement.
Uniqueness
4-(2-Azidoethyl)-1h-pyrazole is unique due to its combination of a pyrazole ring and an azidoethyl group. This structure provides a balance of stability and reactivity, making it versatile for various chemical transformations. Its ability to undergo click reactions efficiently sets it apart from other similar compounds, making it a valuable tool in synthetic chemistry and related fields.
Properties
Molecular Formula |
C5H7N5 |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
4-(2-azidoethyl)-1H-pyrazole |
InChI |
InChI=1S/C5H7N5/c6-10-7-2-1-5-3-8-9-4-5/h3-4H,1-2H2,(H,8,9) |
InChI Key |
DKRBRUCHGPCPLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)CCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















